3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile
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Overview
Description
3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzimidazole core fused with a pyridine ring. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, followed by the addition of a nitrile source to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Scientific Research Applications
3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
Imidazo[1,2-a]pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(Pyrimidin-2-yl)alkyl/arylamide: Investigated for its quorum sensing inhibitory effects .
Uniqueness
3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole core with a pyridine ring and a carbonitrile group allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
3-methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-18-13-7-10(8-15)4-5-12(13)17-14(18)11-3-2-6-16-9-11/h2-7,9H,1H3 |
InChI Key |
BPCKZKZKYZAICE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1C3=CN=CC=C3 |
Origin of Product |
United States |
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